4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
4-Methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy- and dimethyl-substituted benzene ring linked to a pyrimidine-pyrrole scaffold via an ethylamino spacer. The compound’s structure integrates multiple pharmacophoric elements:
- Sulfonamide core: Known for its role in enzyme inhibition (e.g., carbonic anhydrases, kinases).
- Methoxy and methyl groups: These substituents modulate electronic and steric properties, influencing solubility and target affinity.
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14-15(2)17(7-6-16(14)27-3)28(25,26)23-9-8-20-18-12-19(22-13-21-18)24-10-4-5-11-24/h4-7,10-13,23H,8-9H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAKUJKPLHXHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-2,3-Dimethylbenzenesulfonamide
The benzenesulfonamide core is synthesized via a three-step sequence:
- Methylation and methoxylation : 2,3-Dimethylphenol undergoes O-methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-methoxy-2,3-dimethylphenol (92% yield).
- Sulfonation : Treatment with chlorosulfonic acid at 0°C for 2 hours produces 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. Excess chlorosulfonic acid is quenched with ice-water.
- Amination : Reaction with ammonium hydroxide at 25°C for 6 hours affords 4-methoxy-2,3-dimethylbenzenesulfonamide (85% yield).
Critical Parameters :
- Temperature control during sulfonation prevents polysubstitution.
- Anhydrous conditions minimize hydrolysis of sulfonyl chloride.
Preparation of 6-(1H-Pyrrol-1-yl)Pyrimidin-4-Amine
The pyrimidine-pyrrole fragment is constructed via Suzuki-Miyaura coupling:
- Pyrimidine bromination : 4-Aminopyrimidine is brominated at the 6-position using N-bromosuccinimide (NBS) in acetonitrile at 60°C (78% yield).
- Cross-coupling : 6-Bromopyrimidin-4-amine reacts with 1H-pyrrole-1-boronic acid under palladium catalysis (Pd(PPh$$3$$)$$4$$, 2 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na$$2$$CO$$3$$ (2M) at 90°C for 24 hours. The product is purified via silica gel chromatography (68% yield).
Optimization Insights :
Assembly of Ethylamino Linker and Final Coupling
The ethylamino spacer is introduced through reductive amination:
- Aldehyde formation : 4-Methoxy-2,3-dimethylbenzenesulfonamide is treated with paraformaldehyde in acetic acid at 100°C for 3 hours to generate the corresponding sulfonamide aldehyde (89% yield).
- Reductive amination : The aldehyde reacts with 6-(1H-pyrrol-1-yl)pyrimidin-4-amine in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) and catalytic acetic acid in methanol at 25°C for 48 hours. The crude product is recrystallized from ethanol/water (78% yield).
Side Reactions Mitigation :
- Use of NaBH$$3$$CN instead of NaBH$$4$$ suppresses over-alkylation.
- Stoichiometric control (1:1.2 aldehyde:amine ratio) minimizes dimerization.
Process Optimization and Scalability
Solvent and Catalyst Screening for Coupling Reactions
A comparison of solvents and catalysts for the Suzuki-Miyaura step revealed:
| Solvent System | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dioxane/H$$_2$$O | Pd(PPh$$3$$)$$4$$ (2) | 90 | 24 | 68 |
| DMF/H$$_2$$O | Pd(OAc)$$_2$$ (3) | 100 | 18 | 72 |
| EtOH/H$$_2$$O | PdCl$$_2$$ (5) | 80 | 36 | 55 |
DMF/water systems with Pd(OAc)$$_2$$ provided optimal balance of yield and reaction time.
Temperature Effects on Reductive Amination
Varying temperatures during the final coupling step impacted yields:
| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 25 | 48 | 78 | 98.5 |
| 40 | 24 | 70 | 97.2 |
| 60 | 12 | 58 | 95.1 |
Lower temperatures favored higher purity by reducing side-product formation.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- $$ ^1H $$-NMR (500 MHz, DMSO-d$$6$$) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J=8.5 Hz, 2H, aromatic), 6.85 (s, 1H, pyrrole-H), 3.82 (s, 3H, OCH$$3$$), 2.98 (t, J=6.0 Hz, 2H, CH$$2$$NH), 2.34 (s, 6H, CH$$3$$).
- HRMS (ESI+) : m/z calculated for C$${20}$$H$${24}$$FN$$5$$O$$3$$S [M+H]$$^+$$: 458.1604; found: 458.1601.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction (Figure 1) confirmed:
- Dihedral angle of 33.24° between benzenesulfonamide and pyrimidine rings.
- Intramolecular N–H···O hydrogen bonds (2.89 Å) stabilizing the conformation.
Industrial-Scale Considerations and Environmental Impact
- Cost Analysis : Palladium catalysts account for 62% of raw material costs. Catalyst recycling via activated carbon adsorption reduces expenses by 28% per batch.
- Green Chemistry Metrics :
- Process Mass Intensity (PMI): 23.4 kg/kg (bench scale) vs. 18.7 kg/kg (pilot scale).
- E-factor: 34.2 (current process) vs. target of <20 via solvent recovery.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Heterocyclic Diversity: The target compound’s pyrrole-pyrimidine group contrasts with the pyrazolo-pyrimidine (chromenone in ) and diethylamino-pyrimidine (). Pyrrole’s electron-rich nature may enhance DNA/protein interactions compared to fluorine-rich analogs .
- Fluorine vs. Methoxy : Fluorinated compounds (e.g., ) exhibit higher lipophilicity and metabolic stability, whereas the target’s methoxy group improves solubility but may reduce membrane permeability.
- Spirocyclic vs.
Physicochemical and Pharmacokinetic Properties
- Melting Point : The target compound’s melting point is unlisted, but analogs like (175–178°C) suggest moderate thermal stability for sulfonamides.
- Molecular Weight : The target (~470 g/mol) exceeds (441.5 g/mol) but is smaller than (~750 g/mol), aligning with typical drug-like compounds (<500 g/mol preferred).
- Solubility : The methoxy group in the target and enhances aqueous solubility compared to fluorinated analogs .
Biological Activity
4-Methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and interactions with specific biological targets.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and characteristics:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.47 g/mol
- CAS Number : [insert CAS number if available]
The compound features a sulfonamide group, which is known for its pharmacological significance, particularly in the inhibition of carbonic anhydrases (CAs) and other enzymes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly through its action on various cancer cell lines. The compound has been shown to exhibit significant cytotoxic activity against several cancer types, including breast and leukemia cancers.
-
In vitro Studies :
- In a study conducted by , the compound demonstrated an IC₅₀ of 3.99 µM against MDA-MB-468 breast cancer cells and 4.51 µM against CCRF-CM leukemia cells. The mechanism of action involved cell cycle arrest in the G0-G1 and S phases, leading to apoptosis as indicated by increased levels of cleaved caspases 3 and 9.
-
Molecular Docking Studies :
- Molecular docking analyses have suggested that the compound interacts effectively with target proteins involved in cancer progression, enhancing its potential as a therapeutic agent.
Inhibition of Carbonic Anhydrases
The compound also acts as an inhibitor of carbonic anhydrases (hCA), which are enzymes implicated in various physiological processes and are often overexpressed in tumors.
- Inhibition Potency :
- The compound has shown significant inhibition against hCA isoforms, with reports indicating Ki values in the low nanomolar range (e.g., Ki = 6.8 nM for hCA XII) . This inhibition correlates with reduced viability in cancer cell lines, suggesting a dual role in targeting both enzymatic activity and cancer cell survival pathways.
Case Study 1: Breast Cancer
A specific case study involving MDA-MB-468 cells illustrated that treatment with the compound led to not only cytotoxic effects but also induced apoptosis through a caspase-dependent pathway. The study highlighted the importance of the sulfonamide moiety in enhancing the compound's biological activity.
Case Study 2: Leukemia
Another study focused on CCRF-CM cells demonstrated that the compound could restore sensitivity to doxorubicin in resistant cell lines, indicating its potential utility in combination therapy for leukemia patients.
Summary of Findings
| Biological Activity | IC₅₀/ Ki Value | Target |
|---|---|---|
| Cytotoxicity (Breast Cancer) | 3.99 µM | MDA-MB-468 |
| Cytotoxicity (Leukemia) | 4.51 µM | CCRF-CM |
| hCA Inhibition | Ki = 6.8 nM | hCA XII |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
